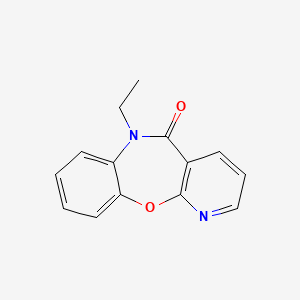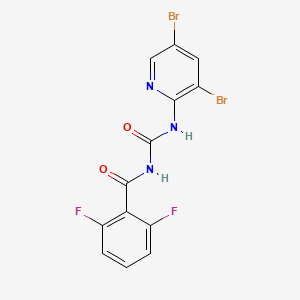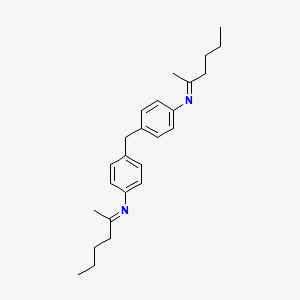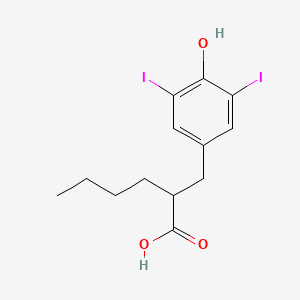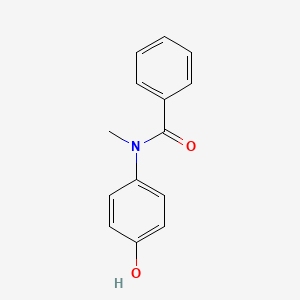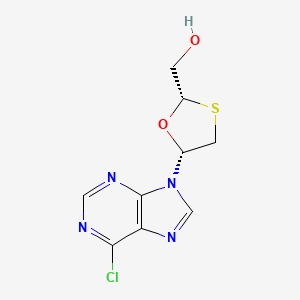
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:
- Formation of the oxathiolane ring through cyclization reactions.
- Introduction of the purine base via nucleophilic substitution reactions.
- Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
- Use of automated reactors for precise control of temperature and reaction time.
- Implementation of continuous flow processes to enhance efficiency.
- Application of advanced purification methods to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under conditions such as elevated temperature or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxathiolane derivatives with additional oxygen-containing functional groups.
- Reduction can produce compounds with reduced functional groups, such as alcohols or amines.
- Substitution reactions result in the formation of new derivatives with different substituents.
Applications De Recherche Scientifique
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. This can include:
- Binding to enzymes or receptors, leading to modulation of their activity.
- Interference with cellular processes such as DNA replication or protein synthesis.
- Activation or inhibition of signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-
- 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)-
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- is unique due to its specific stereochemistry and the presence of the chloro-substituted purine base
Propriétés
Numéro CAS |
149819-57-8 |
|---|---|
Formule moléculaire |
C9H9ClN4O2S |
Poids moléculaire |
272.71 g/mol |
Nom IUPAC |
[(2S,5R)-5-(6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H9ClN4O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2/t5-,6+/m1/s1 |
Clé InChI |
JDKFRCWQPOWKOE-RITPCOANSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=CN=C3Cl |
SMILES canonique |
C1C(OC(S1)CO)N2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




